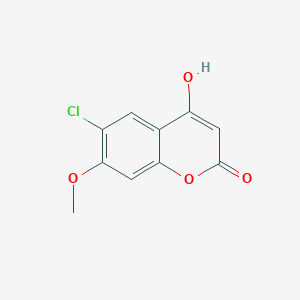

6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one

Description

BenchChem offers high-quality 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-hydroxy-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4/c1-14-9-4-8-5(2-6(9)11)7(12)3-10(13)15-8/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLNQUFCJQTEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=CC(=O)OC2=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one

An In-Depth Technical Guide on the Synthesis and Characterization of 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one

Executive Summary & Strategic Relevance

The coumarin scaffold (2H-chromen-2-one) is a privileged structure in medicinal chemistry, exhibiting anticoagulant, antimicrobial, and anticancer activities.[1] The specific derivative 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one represents a critical intermediate.[2] The 4-hydroxy moiety serves as a versatile handle for further functionalization (e.g., synthesis of dicoumarol-type anticoagulants or pyrano-coumarin fusions), while the 6-chloro and 7-methoxy substitutions modulate lipophilicity and metabolic stability.

This guide details a robust, scalable synthetic route via the Pechmann Condensation , utilizing malonic acid and a substituted phenol.[2] Unlike generic protocols, this document focuses on the regiospecificity controlled by the 4-chloro-3-methoxyphenol precursor and provides a self-validating characterization framework.

Retrosynthetic Analysis & Mechanistic Logic

To synthesize 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, we employ a disconnection approach centered on the pyrone ring formation.

-

Target: 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one

-

Disconnection: C2–O1 (Lactone) and C3–C4 bonds.[2]

-

Precursors:

-

Phenol Component: 4-Chloro-3-methoxyphenol. The chlorine at position 4 blocks the para position relative to the hydroxyl group, forcing cyclization to the ortho position (C6 of the phenol), which aligns with the target's substitution pattern.

-

Carbonyl Component: Malonic acid (C3 source).[2]

-

Mechanistic Pathway:

The reaction proceeds via the Pechmann condensation.[2][1][3][4][5][6][7] Malonic acid acts as the dicarbonyl equivalent.[2] In the presence of a condensing agent (POCl

Reaction Mechanism Diagram

Caption: Mechanistic flow of the Pechmann condensation utilizing POCl3/ZnCl2 mediation.

Experimental Protocol

This protocol is optimized for a 50 mmol scale. It prioritizes yield and purity over speed, utilizing Phosphorus Oxychloride (POCl

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2] | Amount | Role |

| 4-Chloro-3-methoxyphenol | 158.58 | 1.0 | 7.93 g | Limiting Reagent |

| Malonic Acid | 104.06 | 1.2 | 6.24 g | C3-C4 Source |

| Phosphorus Oxychloride (POCl | 153.33 | 2.0 | 9.3 mL | Solvent/Condensing Agent |

| Zinc Chloride (ZnCl | 136.30 | 3.0 | 20.4 g | Lewis Acid Catalyst |

| Ice/Water | - | Excess | ~500 mL | Quenching |

| Sodium Bicarbonate (10%) | - | - | ~200 mL | Neutralization |

Step-by-Step Synthesis

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a calcium chloride guard tube to exclude moisture.

-

Reagent Mixing:

-

Add 4-Chloro-3-methoxyphenol (7.93 g) and Malonic Acid (6.24 g) to the flask.

-

Add POCl

(9.3 mL) carefully. -

Add fused ZnCl

(20.4 g). Note: Ensure ZnCl

-

-

Reaction:

-

Heat the mixture to 60–65°C in an oil bath.

-

Stir continuously for 6–8 hours . The reaction mixture will turn into a viscous, dark-colored syrup.

-

Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting phenol spot (

) should disappear.

-

-

Quenching:

-

Cool the mixture to room temperature.

-

Pour the reaction mass slowly into 500 g of crushed ice with vigorous stirring. The excess POCl

will hydrolyze exothermically (Caution: HCl gas evolution).[2] -

Allow the suspension to stand overnight at 4°C to ensure complete precipitation.

-

-

Isolation:

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (8:2) or Glacial Acetic Acid .[2]

-

Dry the crystals in a vacuum oven at 50°C for 12 hours.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis process.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Physical Properties[1][9][10]

-

Appearance: Off-white to pale yellow crystalline powder.[2]

-

Melting Point: Expected range 240–245°C (Consistent with high-melting 4-hydroxycoumarins).[2]

-

Solubility: Soluble in DMSO, DMF, and aqueous alkali (due to acidic 4-OH); sparingly soluble in chloroform and ethanol.[2]

Spectroscopic Data (Expected)

| Technique | Diagnostic Signal | Assignment | Structural Confirmation |

| IR (KBr) | 3200–3400 cm | O–H stretch | Confirms 4-hydroxy group (broad band).[2] |

| 1680–1710 cm | C=O stretch | Lactone carbonyl (characteristic of coumarins).[2] | |

| 1600, 1560 cm | C=C aromatic | Benzene ring skeletal vibrations. | |

| s, 1H | 4-OH (Exchangeable with D | ||

| (DMSO-d | s, 1H | H-5 (Aromatic, deshielded by C=O).[2] | |

| s, 1H | H-8 (Aromatic, shielded by OMe).[2] | ||

| s, 1H | H-3 (Vinylic proton of pyrone ring).[2] | ||

| s, 3H | OCH | ||

| C2 | Lactone Carbonyl.[2] | ||

| C4 | Enolic Carbon (attached to OH). | ||

| C7 | Attached to Methoxy. | ||

| C3 | Vinylic Carbon (distinctive upfield shift).[2] | ||

| Mass Spec | m/z 226 / 228 | [M] | Confirming Chlorine isotope pattern (3:1 ratio). |

Interpretation Logic:

-

The singlet at

5.60 ppm in the proton NMR is the "fingerprint" of the 4-hydroxycoumarin core, corresponding to the H-3 proton. -

The presence of two singlets in the aromatic region (H-5 and H-8) confirms the para relationship of the protons on the benzene ring, validating that the cyclization occurred at the position para to the methoxy group (original phenol C6) and not C2.

Troubleshooting & Optimization (Expertise)

-

Low Yield: If the yield is <50%, ensure the ZnCl

is freshly fused. Moisture deactivates the Lewis acid. Alternatively, Polyphosphoric Acid (PPA) can be used as a solvent/catalyst at 100°C, though workup is more tedious.[2] -

Impurity Profile: A common impurity is the self-condensation product of malonic acid or unreacted phenol.[2] Washing thoroughly with NaHCO

is critical to remove these acidic impurities.[2] -

Regioselectivity Issues: If the melting point is significantly lower (<200°C), suspect the formation of the linear isomer (cyclization at C2).[2] However, the 4-chloro substituent on the starting material sterically and electronically favors the desired angular cyclization.

References

-

Pechmann Condensation Mechanism & Catalysis

-

Synthesis of 4-Hydroxycoumarins

-

Characterization of Substituted Coumarins

-

Pharmacological Relevance

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. DSpace [open.bu.edu]

- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

Engineering the 2H-Chromen-2-one Scaffold: A Technical Guide to the Biological Activity and Synthesis of Substituted Coumarin Derivatives

Executive Summary

The 2H-chromen-2-one (coumarin) nucleus, characterized by a fused benzene and α-pyrone ring, represents one of the most versatile "privileged scaffolds" in modern medicinal chemistry. Due to its low molecular weight, high lipophilicity, and planar structure, the coumarin pharmacophore exhibits exceptional bioavailability and readily intercalates with diverse biological targets. This whitepaper provides an in-depth mechanistic analysis of the anticancer and antimicrobial activities of substituted coumarin derivatives, alongside field-proven, self-validating synthetic and screening protocols designed for drug development professionals.

Structural Significance & Pharmacophore Dynamics

The biological efficacy of 2H-chromen-2-one is heavily dictated by its substitution patterns [1]. The core lactone ring acts as a primary hydrogen-bond acceptor, enabling stable interactions within the active sites of various enzymes.

-

C-3 and C-4 Substitutions: Introducing electron-withdrawing groups (e.g., halogens, trifluoromethyl) at these positions enhances metabolic stability against hepatic cytochromes while improving target binding affinity.

-

C-7 Substitutions: Hydroxyl or bulky amine substitutions at the C-7 position drastically improve aqueous solubility and facilitate critical hydrogen-bonding interactions with kinase hinge regions, a key factor in targeted cancer therapies.

Mechanistic Landscape of Biological Activities

Anticancer Mechanisms and Kinase Modulation

Substituted coumarins exert multifaceted anticancer effects, primarily through the induction of apoptosis and the inhibition of tumor angiogenesis [2]. At the cellular level, these derivatives trigger the intrinsic mitochondrial apoptotic pathway. They actively upregulate pro-apoptotic proteins (such as Bax) while simultaneously downregulating anti-apoptotic proteins (such as Bcl-2). This shift in the Bax/Bcl-2 ratio compromises mitochondrial membrane integrity, leading to the release of cytochrome c and the subsequent activation of the caspase-3/9 cascade [3].

Furthermore, coumarin derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [4]. The oxygen atoms within the benzopyrone ring mimic the adenine ring of ATP, allowing the molecule to competitively bind the ATP-binding pocket of the VEGFR-2 kinase domain. This blockade halts the PI3K/Akt/mTOR survival pathway, effectively starving the tumor of new vasculature.

Mechanistic pathways of substituted coumarins in cancer cell apoptosis and angiogenesis inhibition.

Antimicrobial Efficacy

Beyond oncology, the 2H-chromen-2-one scaffold is a potent antimicrobial agent. Coumarin derivatives disrupt bacterial cell walls, inhibit DNA gyrase, and prevent the formation of pathogenic biofilms[5]. Hybridization of the coumarin core with pyrazole, piperazine, or dithiocarbamate moieties yields compounds with Minimum Inhibitory Concentrations (MIC) that rival standard clinical antibiotics.

Table 1: Quantitative Biological Activity of Key Substituted Coumarins

| Compound / Derivative | Target Organism / Cell Line | IC50 / MIC Value | Primary Mechanism of Action |

| Fluorinated Coumarin (Cmpd 16) | MCF-7 (Breast Cancer) | IC50 = 7.90 µg/mL | 94% VEGFR-2 Kinase Inhibition [4] |

| Coumarin-Pyrazole Hybrid | MRSA (Gram-positive) | MIC = 3.125 µg/mL | Biofilm destruction & growth inhibition [6] |

| Coumarin 14 (S-CH3 substituted) | S. faecalis (Gram-positive) | MIC = 1.95 µg/mL | Cell wall disruption [7] |

| Compound 20k (Hybrid) | E. coli (Gram-negative) | MIC = 10.94 µg/mL | Broad-spectrum DNA gyrase inhibition [5] |

| 6′,7′-Dihydroxybergamottin | S. aureus (Gram-positive) | MIC = 1.20 mg/mL | Natural isolate; membrane permeabilization [8] |

Synthetic Methodologies: The Pechmann Condensation

While the Knoevenagel and Perkin reactions are viable alternatives, the Pechmann condensation remains the most robust and scalable method for synthesizing 4-substituted coumarins. The reaction involves the condensation of a phenol with a β-ketoester [9].

Causality in Protocol Design: Traditional Pechmann reactions utilize concentrated H₂SO₄ as a catalyst. However, harsh acidic conditions frequently lead to the competitive formation of isomeric chromone byproducts and the degradation of acid-sensitive functional groups on the phenol ring. By substituting H₂SO₄ with a Lewis acid catalyst such as Scandium(III) triflate (Sc(OTf)₃), we facilitate the initial transesterification and subsequent intramolecular electrophilic cyclization under much milder conditions. This strategic choice drastically improves regioselectivity, suppresses chromone formation, and increases overall yield.

Step-by-step workflow for the Pechmann condensation of substituted 2H-chromen-2-one derivatives.

Optimized Experimental Protocol: Synthesis of 4-Methyl-7-hydroxycoumarin

This protocol is designed as a self-validating system to ensure high-purity yields suitable for downstream biological assays.

-

Reaction Setup: In a dry 50 mL round-bottom flask, combine resorcinol (10 mmol) and ethyl acetoacetate (11 mmol).

-

Catalysis & Heating: Add 5 mol% of Sc(OTf)₃ as the Lewis acid catalyst. Heat the neat reaction mixture in an oil bath at 110°C with continuous magnetic stirring for 45–60 minutes.

-

In-Process Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of 3:7 ethyl acetate/hexane. The disappearance of the resorcinol spot (lower Rf) and the emergence of a highly fluorescent blue spot under 365 nm UV light confirms lactone ring formation.

-

Quenching & Precipitation: Once complete, cool the mixture to room temperature. Pour the crude mixture into 50 mL of crushed ice-water under vigorous stirring. A pale yellow precipitate will form immediately.

-

Purification & Structural Validation: Collect the solid via vacuum filtration. Wash the filter cake with cold distilled water (3 × 15 mL) to remove unreacted starting materials. Recrystallize the crude product from hot aqueous ethanol (70%). Validate the final structure via ¹H-NMR, ensuring the presence of the characteristic vinylic proton singlet at C-3 (approx. δ 6.1 ppm).

In Vitro Screening: Broth Microdilution Protocol

To accurately quantify the antimicrobial efficacy of the synthesized coumarin derivatives, a standardized broth microdilution assay is required to determine the MIC.

Causality in Protocol Design: Standard visual turbidity assessments are highly subjective and prone to error, especially when testing lipophilic coumarins that may precipitate and mimic bacterial growth. By incorporating resazurin dye (a redox indicator) into the protocol, we create a self-validating colorimetric system. Viable bacteria reduce the blue resazurin to pink resorufin, providing an unambiguous, objective readout of cell viability.

-

Preparation: Dissolve the synthesized coumarin derivative in DMSO to create a 10 mg/mL stock solution. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration gradient ranging from 512 µg/mL down to 0.5 µg/mL.

-

Inoculation: Inoculate each well with 50 µL of the target bacterial suspension (e.g., S. aureus or E. coli), standardized to

CFU/mL. -

Incubation & Validation: Incubate the plate at 37°C for 18 hours. Following incubation, add 10 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2 hours.

-

Readout: The MIC is defined as the lowest concentration of the coumarin derivative that prevents the color change from blue (inhibition) to pink (viable growth).

Conclusion

The substitution of the 2H-chromen-2-one scaffold offers a highly tunable platform for drug discovery. By understanding the structure-activity relationships and employing optimized, self-validating synthetic routes like the Lewis acid-catalyzed Pechmann condensation, researchers can efficiently generate coumarin libraries. These derivatives hold immense promise in overcoming current therapeutic hurdles, particularly in the realms of targeted kinase inhibition for oncology and combating multidrug-resistant bacterial pathogens.

References

-

Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Pharmaceutics (2025).[Link]

-

Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. Food Science & Nutrition (2024).[Link]

-

Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Bioorganic & Medicinal Chemistry (2020).[Link]

-

VEGFR-2 Inhibiting Effect and Molecular Modeling of Newly Synthesized Coumarin Derivatives as Anti-Breast Cancer Agents. Bioorganic & Medicinal Chemistry (2020).[Link]

-

Recent Trends in the Synthesis and Bioactivity of Coumarin, Coumarin–Chalcone, and Coumarin–Triazole Molecular Hybrids. Molecules (2022).[Link]

-

Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. Molecules (2020).[Link]

-

Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. Green Chemistry Letters and Reviews (2024).[Link]

-

Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. Molecules (2018).[Link]

An In-depth Technical Guide to the Structural Analysis and Conformation of 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive examination of the structural and conformational properties of 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, a substituted coumarin derivative. Coumarins are a significant class of benzopyrone heterocyclic compounds found in numerous plants and are recognized for their wide range of pharmacological activities.[1] The precise arrangement of substituents on the coumarin scaffold dictates their biological function, making detailed structural analysis paramount for applications in drug discovery and materials science. This document synthesizes experimental data from spectroscopic and crystallographic techniques with theoretical insights from computational modeling to offer a holistic understanding of the molecule's architecture. We will explore the causality behind experimental choices, detail validated protocols, and present a logical framework for the structural elucidation of this and similar heterocyclic systems.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a privileged scaffold in medicinal chemistry, exhibiting a vast array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[2][3] These activities are intrinsically linked to the molecule's three-dimensional structure and its ability to interact with biological targets through mechanisms like hydrogen bonding, hydrophobic interactions, and electrostatic forces.[4] The subject of this guide, 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, incorporates several key functional groups that are expected to modulate its electronic properties and conformational behavior:

-

A Chlorine Atom (C6): An electron-withdrawing group that can influence the aromatic ring's reactivity and participate in halogen bonding.

-

A Hydroxyl Group (C4): A critical hydrogen bond donor and acceptor, which can also exist in tautomeric forms, significantly impacting intermolecular interactions.[5]

-

A Methoxy Group (C7): This group can influence solubility and its orientation relative to the ring can affect crystal packing and receptor binding.

Understanding the interplay of these substituents is crucial for designing next-generation coumarin derivatives with enhanced efficacy and specificity. This guide serves as a foundational resource for researchers engaged in the structural characterization of such molecules.

Physicochemical and Structural Properties

A summary of the key identifiers and computed properties for the core molecule is presented below. These values provide a baseline for experimental verification and computational modeling.

| Property | Value |

| Molecular Formula | C₁₀H₇ClO₄ |

| Molecular Weight | 226.61 g/mol |

| IUPAC Name | 6-chloro-4-hydroxy-7-methoxy-2H-chromen-2-one |

| Core Scaffold | Coumarin (2H-1-benzopyran-2-one) |

| InChI Key | (Predicted) YXWJVSRIHWMFBA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=C(C=O)O2)O)Cl |

| Computed LogP | 1.9-2.2 (Predicted) |

Table 1: Key physicochemical properties of 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Atom nodes with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C4a [label="C", pos="1.3,-0.75!"]; C8a [label="C", pos="1.3,0.75!"]; C5 [label="C", pos="-2.6,-1.5!"]; C6 [label="C", pos="-3.9,-0.75!"]; C7 [label="C", pos="-3.9,0.75!"]; C8 [label="C", pos="-2.6,1.5!"]; O9 [label="O", pos="2.6,0!"]; O10 [label="=O", pos="0,2.5!"]; O11 [label="OH", pos="2.4,-1.5!"]; Cl12 [label="Cl", pos="-5.2,-1.5!"]; O13 [label="O", pos="-5.2,1.5!"]; C14 [label="CH3", pos="-6.5,1.5!"];

// Benzene ring bonds C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C8a; C8a -- C2; C3 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C2;

// Pyrone ring bonds C8a -- O9; O9 -- C1; C1 -- C2; C1 -- O10 [label="", style=bold]; C4a -- O11;

// Substituents C6 -- Cl12; C7 -- O13; O13 -- C14;

// Atom Numbering label="6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one"; fontsize=12; } Caption: Molecular structure of the target compound.

Structural Elucidation: A Multi-Technique Workflow

The definitive determination of a molecule's structure requires a synergistic approach, combining multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data provides a self-validating system.

Spectroscopic Characterization

Spectroscopic methods provide the initial, crucial data regarding the molecular formula, functional groups, and connectivity of the atoms.

-

Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight. For C₁₀H₇ClO₄, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M]+ corresponding to an m/z of approximately 226.0005, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic vibrational frequencies of functional groups. Key expected peaks include a strong carbonyl (C=O) stretch for the lactone ring around 1650-1730 cm⁻¹, a broad O-H stretch for the hydroxyl group around 3200-3500 cm⁻¹, and C-O stretches for the ether and phenol functionalities.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the carbon-hydrogen framework in solution.

-

¹H NMR: Would reveal distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the vinylic proton of the pyrone ring. The hydroxyl proton may appear as a broad singlet.[7]

-

¹³C NMR: Will show distinct signals for each of the 10 carbon atoms, with the carbonyl carbon appearing significantly downfield (>160 ppm).[6]

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential to unambiguously assign proton and carbon signals and confirm the connectivity between different parts of the molecule.

-

X-ray Crystallography: The Gold Standard for Solid-State Conformation

Single-crystal X-ray diffraction provides an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state.[8][9] It reveals precise bond lengths, bond angles, and the torsional angles that define the molecule's conformation. For coumarin derivatives, crystallography can elucidate:

-

Planarity: The degree to which the fused benzopyrone ring system is planar.[10]

-

Intermolecular Interactions: The specific hydrogen bonding networks formed by the 4-hydroxy group and potential π–π stacking interactions between the aromatic rings of adjacent molecules in the crystal lattice.[10][11]

-

Conformation of Substituents: The orientation of the 7-methoxy group relative to the plane of the coumarin ring.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Self-Validating Step): High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., acetone-toluene, ethanol). The formation of well-defined, non-twinned crystals is the first validation of sample purity.

-

Data Collection: A selected crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.[12]

-

Structure Solution and Refinement: The resulting diffraction pattern is processed to determine the electron density map of the unit cell.[12] From this map, the positions of the atoms are determined (structure solution) and their coordinates are optimized (refinement) to best fit the experimental data.

-

Analysis: The final refined structure provides detailed geometric information, including the key dihedral angles that define the conformation of flexible groups like the methoxy substituent.

Computational Modeling: From Gas Phase to Solution

While X-ray crystallography provides a static image in the solid state, molecules are dynamic in solution. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to explore conformational landscapes and electronic properties.[4][13]

Expert Insight: The choice of a DFT functional and basis set is critical. For organic molecules like coumarins, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) provides a robust balance of computational accuracy and efficiency for geometry optimization and property calculation.[4][5]

Conformational Analysis of the Methoxy Group

The primary conformational flexibility in 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one arises from the rotation around the C7-O(methoxy) bond. A Potential Energy Surface (PES) scan can be performed to determine the most stable orientation.

Protocol: DFT-Based Potential Energy Surface (PES) Scan

-

Initial Geometry Optimization: The molecular structure is first fully optimized using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)) to find the nearest local energy minimum.

-

Define Dihedral Angle: The dihedral angle to be scanned is defined (e.g., C8-C7-O-C(methyl)).

-

Constrained Optimization: A series of constrained geometry optimizations are performed, where the defined dihedral angle is fixed at incremental values (e.g., every 10 degrees from 0° to 360°). All other geometric parameters are allowed to relax at each step.

-

Plot Energy Profile: The relative energy of each constrained structure is plotted against the dihedral angle. The minima on this plot correspond to stable conformers, while the maxima represent the rotational energy barriers.

Electronic Structure Analysis

DFT calculations also provide invaluable information about the electronic nature of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-poor regions of a molecule.[4] For this coumarin, the carbonyl oxygen and the hydroxyl group are expected to be regions of negative potential (nucleophilic), while the hydroxyl proton and regions near the aromatic protons will be areas of positive potential (electrophilic). This is critical for predicting sites of intermolecular interaction and chemical reactivity.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

Conclusion

The structural and conformational analysis of 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one requires a multi-faceted approach that bridges experimental observation with theoretical prediction. Through the integrated application of NMR, MS, and IR spectroscopy, the molecule's connectivity and functional groups can be established. Single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, revealing crucial details about planarity and intermolecular packing. Finally, computational DFT modeling provides a dynamic perspective, allowing for the exploration of the conformational landscape in the absence of crystal packing forces and yielding deep insights into the molecule's electronic properties. The rigorous, self-validating workflow detailed in this guide provides a robust framework for the characterization of this and other complex heterocyclic systems, paving the way for rational drug design and the development of novel functional materials.

References

-

ResearchGate. (n.d.). DFT-Based Quantum Chemical Analysis of Coumarin Derivatives. Retrieved February 27, 2026, from [Link]

-

PubMed. (2025, March 15). Computational screening of coumarin derivatives as inhibitors of the NACHT domain of NLRP3 inflammasome for the treatment of Alzheimer's disease. Retrieved February 27, 2026, from [Link]

-

MDPI. (2025, February 20). A Computational Approach to Predictive Modeling Using Connection-Based Topological Descriptors: Applications in Coumarin Anti-Cancer Drug Properties. Retrieved February 27, 2026, from [Link]

-

Taylor & Francis Online. (2024, April 15). Comprehensive Experimental and Computational Analysis of the Structural and HSA Binding Properties of Newly Synthesized Coumarin-Trimethoxybenzohydrazide Derivative. Retrieved February 27, 2026, from [Link]

-

PMC. (2022). Coumarin-based combined computational study to design novel drugs against Candida albicans. Retrieved February 27, 2026, from [Link]

-

precisionFDA. (n.d.). 6-HYDROXY-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE. Retrieved February 27, 2026, from [Link]

-

PMC. (n.d.). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Retrieved February 27, 2026, from [Link]

-

ScienceDirect. (2017, January 1). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Coumarins, 4-Hydroxycoumarins, and 4-Hydroxyquinolinones by Tellurium-Triggered Cyclizations 1. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Partial ¹H-NMR spectra of 4-hydroxycoumarin (above) and CAD1 (below). Retrieved February 27, 2026, from [Link]

-

PubMed. (2006, July 15). Synthesis, Structure, Toxicological and Pharmacological Investigations of 4-hydroxycoumarin Derivatives. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2018, July 3). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved February 27, 2026, from [Link]

-

ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved February 27, 2026, from [Link]

-

SpectraBase. (n.d.). 2H-Chromen-2-one, 6-chloro-7-hydroxy-4-methyl-. Retrieved February 27, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). X-ray Crystallographic Data of Compound 7. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one. Retrieved February 27, 2026, from [Link]

-

Wiley Online Library. (n.d.). Macromolecular Structure Determination by X-ray Crystallography. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 7-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one. Retrieved February 27, 2026, from [Link]

-

PMC. (n.d.). x Ray crystallography. Retrieved February 27, 2026, from [Link]

-

PubMed. (2006, March 15). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Retrieved February 27, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy) chromen-2-one. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Retrieved February 27, 2026, from [Link]

-

European Journal of Chemistry. (2025, September 15). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Retrieved February 27, 2026, from [Link]

-

Crystallography. (n.d.). Principles of X-ray Crystallography. Retrieved February 27, 2026, from [Link]

-

Royal Society of Chemistry. (2021, May 6). Photoinduced Topographical Surface Changes and Photoresponse of the Crystals of 7-Methoxycoumarin. Retrieved February 27, 2026, from [Link]

-

MDPI. (2022, May 20). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Retrieved February 27, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Computational screening of coumarin derivatives as inhibitors of the NACHT domain of NLRP3 inflammasome for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 7. rsc.org [rsc.org]

- 8. people.bu.edu [people.bu.edu]

- 9. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

photophysical properties of coumarin derivatives.

An In-depth Technical Guide to the Photophysical Properties of Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Coumarin Scaffold

First isolated in 1820 from the tonka bean (Dipteryx odorata), the story of coumarin is one of transformation from a simple natural product to a cornerstone of modern molecular science.[1] Chemically, coumarins are a class of benzopyran-2-one compounds, consisting of a fused benzene and α-pyrone ring.[2][][4] While the parent coumarin molecule is almost non-fluorescent, its structural framework is exceptionally malleable.[5][6] Through strategic chemical modification, the coumarin core can be transformed into highly fluorescent derivatives, making them indispensable tools in fields ranging from medicine and drug discovery to materials science.[1][4][5][7][8][9][10] Their utility as fluorescent probes, laser dyes, and bioactive agents stems from a unique and tunable set of photophysical properties, which this guide will explore in depth.[5][10]

Foundational Principles of Coumarin Photophysics

To understand and engineer the fluorescent properties of coumarin derivatives, one must first grasp the fundamental photophysical processes that govern how they interact with light. These processes are elegantly visualized using the Jablonski diagram.

Upon absorbing a photon of appropriate energy, a coumarin molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule rapidly loses excess vibrational energy through non-radiative processes like internal conversion and vibrational relaxation, reaching the lowest vibrational level of the S₁ state. From here, it can return to the ground state via several pathways:

-

Fluorescence: The molecule can emit a photon and return to the S₀ state. This radiative decay is the source of the observed fluorescence. Because energy is lost during vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon—a phenomenon known as the Stokes shift .[11]

-

Non-Radiative Decay: The molecule can return to the S₀ state without emitting a photon, dissipating energy as heat.

-

Intersystem Crossing (ISC): The molecule can transition to a long-lived triplet state (T₁). Return from the triplet state to the ground state can occur via phosphorescence (a much slower emission of light) or non-radiative decay.[12][13][14][15]

Other mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT) can also be engineered into coumarin systems to create fluorescent probes that respond to specific stimuli, but ICT is the foundational process for the majority of derivatives. [5][16]

Engineering Photophysical Properties: The Structure-Property Relationship

The true power of the coumarin scaffold lies in the ability to rationally tune its photophysical properties through chemical synthesis. By carefully selecting substituents and their positions on the ring, scientists can control the absorption and emission wavelengths, quantum yield, and environmental sensitivity.

Key Substitution Positions

The most impactful modifications occur at the C3, C4, and C7 positions of the coumarin ring. [5]

-

Position 7: This is the primary position for introducing strong electron-donating groups (EDGs) , such as amino (-NH₂), dialkylamino (-NR₂), or hydroxyl (-OH) groups. [17][18]These groups serve as the "donor" in the D-π-A system, dramatically increasing the fluorescence quantum yield and shifting the emission to longer wavelengths (a bathochromic or red-shift).

-

Positions 3 and 4: These positions are ideal for introducing electron-withdrawing groups (EWGs) , such as cyano (-CN), trifluoromethyl (-CF₃), or ester groups. [6]These groups act as the "acceptor," strengthening the ICT character and further red-shifting the emission.

-

π-System Extension: Fusing additional aromatic rings to the coumarin backbone or adding aryl substituents expands the conjugated π-system. This generally leads to a significant red-shift in both absorption and emission spectra, pushing the fluorescence towards the near-infrared (NIR) region, which is highly desirable for deep-tissue bioimaging. [6][19][20]

Illustrative Data on Coumarin Derivatives

The following table summarizes the photophysical properties of selected coumarin derivatives, illustrating the profound impact of structural modifications.

| Coumarin Derivative | Key Substituent(s) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) |

| Coumarin 1 | 7-(diethylamino)-4-methyl | 373 | 475 | 0.40 (Ethanol) | 102 |

| Coumarin 343 | 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine | 443 | 461 | 0.63 | 18 |

| Coumarin 6 | 7-(diethylamino)-3-(benzothiazol-2-yl) | 458 | 504 | 0.90 (Ethanol) | 46 |

| Coumarin derivative with -CN at C3 | 7-(diethylamino)-3-cyano-4-methyl | 410 | 470 | 0.80 (Ethanol) | 60 |

| COUPY Dye | Extended π-conjugation, -CF₃ at C4 | ~613 | ~650 | ~0.20 (MeOH) | ~37 |

(Note: Data is compiled from various sources and solvent conditions for illustrative purposes.)[6][21]

Environmental Sensitivity: A Key to Sensing Applications

A defining feature of D-π-A coumarins is their sensitivity to the local environment, which is the basis for their widespread use as fluorescent probes.

Solvatochromism: The Polarity Effect

The emission spectrum of many coumarin derivatives is highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. [22][23][24]This occurs because the ICT excited state is significantly more polar than the ground state. [17][25][26]In polar solvents, the solvent molecules reorient around the excited fluorophore, stabilizing it and lowering its energy level. This results in a red-shift of the emission wavelength. [17] However, in highly polar or protic solvents, a competing non-radiative decay pathway can become dominant. This involves the formation of a Twisted Intramolecular Charge Transfer (TICT) state, where rotation around the C7-N bond (in 7-aminocoumarins) leads to a non-planar, non-emissive conformation. [12][17]This process effectively quenches the fluorescence, causing a decrease in the quantum yield. [17]This dual sensitivity to polarity—both in emission wavelength and intensity—makes coumarins exquisite probes of microenvironments, such as within protein binding sites or lipid membranes. [][27]

Halochromism: The pH Effect

When a coumarin derivative contains a pH-sensitive functional group, such as a 7-hydroxyl or 7-amino group, its photophysical properties can change dramatically with pH. [22]Protonation or deprotonation of these groups alters their electron-donating ability, which directly modulates the ICT process and, consequently, the fluorescence output. [21][28]For example, some 7-hydroxycoumarin derivatives are blue-fluorescent in acidic conditions (protonated hydroxyl) and become green- or yellow-fluorescent in alkaline conditions (deprotonated phenolate). [28][29]This "on-off" or ratiometric response is the principle behind the design of highly sensitive fluorescent pH sensors. [28]

Experimental Workflow for Photophysical Characterization

Accurate and reproducible characterization is paramount for any research involving fluorescent molecules. The following protocols outline the standard workflow for determining the key photophysical properties of a coumarin derivative.

Protocol 1: Determination of Absorption and Emission Maxima

Rationale: This protocol establishes the fundamental spectral properties of the derivative. The absorption maximum (λabs_max) is the wavelength of most efficient excitation, and the emission maximum (λem_max) is the peak of the fluorescence spectrum.

Methodology:

-

Preparation: Prepare a dilute solution of the coumarin derivative in the desired spectroscopic-grade solvent. The concentration should be adjusted to yield a maximum absorbance between 0.05 and 0.1 at the λabs_max to minimize inner filter effects.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm).

-

Identify the wavelength of maximum absorbance (λabs_max).

-

-

Emission Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the determined λabs_max.

-

Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength to a point where the signal returns to baseline.

-

Identify the wavelength of maximum fluorescence intensity (λem_max).

-

Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Measurement

Rationale: This protocol determines the fluorescence efficiency of the sample relative to a well-characterized standard. The choice of standard is critical; its absorption and emission profile should be in a similar spectral region to the sample. [6] Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield in the chosen solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54; Cresyl Violet in Methanol, ΦF = 0.55). [6]2. Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Data Acquisition:

-

For each solution, measure the absorbance at the chosen excitation wavelength.

-

For each solution, record the fluorescence emission spectrum, ensuring identical instrument settings (e.g., excitation/emission slit widths) for both sample and standard.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Determine the slope (Gradient) of each line.

-

-

Calculation: The quantum yield of the sample (ΦS) is calculated using the following equation:

ΦS = ΦR × (GradS / GradR) × (ηS² / ηR²)

Where:

-

ΦR is the quantum yield of the reference standard.

-

GradS and GradR are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

-

ηS and ηR are the refractive indices of the sample and reference solutions (if the solvents are different; if the same, this term is 1).

-

Applications and Future Directions

The tunable and environmentally sensitive photophysical properties of coumarin derivatives have led to their application in a vast array of scientific and medical domains.

-

Fluorescent Probes: They are routinely designed to detect and quantify metal ions, biothiols, reactive oxygen/nitrogen species (ROS/RNS), and changes in the cellular microenvironment (pH, viscosity). [][5][30]* Bioimaging: Their high brightness, photostability, and cell permeability make them excellent stains for cellular organelles and for visualizing dynamic biological processes in living cells. [][6][19]* Therapeutics and Theranostics: Beyond their use as imaging agents, the coumarin scaffold itself possesses a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [1][4][7][8][9][10]This opens the door for theranostic agents, where a single molecule can be used for both diagnosis (via fluorescence) and therapy.

The future of coumarin research is focused on pushing the boundaries of their photophysical properties. A major goal is the development of derivatives that absorb and emit in the near-infrared (NIR) window (700-1000 nm) , which allows for deeper tissue penetration and reduced background autofluorescence, making them ideal for in vivo imaging. [5][6]The design of multifunctional probes that can simultaneously report on multiple biological analytes or combine sensing with therapeutic action represents another exciting frontier in the field.

References

- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M

- Synthesis, Characterization, and Applications of Coumarin Deriv

-

fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (URL: [Link])

-

Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents | ACS Omega - ACS Publications. (URL: [Link])

-

Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments - MDPI. (URL: [Link])

-

Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - Chemical Methodologies. (URL: [Link])

-

Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed. (URL: [Link])

-

Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy - PubMed. (URL: [Link])

-

Synthesis and application of coumarin fluorescence probes - PMC - NIH. (URL: [Link])

-

High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Publishing - Rsc.org. (URL: [Link])

-

Coumarin synthesis - Organic Chemistry Portal. (URL: [Link])

-

a) Jablonski diagram showing relevant transitions of coumarin chromophores when excited with light. S0 - ResearchGate. (URL: [Link])

-

Solvatochromism and electronic structure of coumarin derivative - AIP Publishing. (URL: [Link])

-

Effect of pH on the fluorescence intensity of the Coumarin... - ResearchGate. (URL: [Link])

-

Photophysical characteristics of two novel coumarin derivatives: Experimental and theoretical estimation of dipole moments using the solvatochromic shift method - Canadian Science Publishing. (URL: [Link])

-

Recent Developments on Coumarin Hybrids as Antimicrobial Agents - MDPI. (URL: [Link])

-

(PDF) Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications - ResearchGate. (URL: [Link])

-

Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - MDPI. (URL: [Link])

-

Therapeutic Journey and Recent Advances in the Synthesis of Coumarin Derivatives. (URL: [Link])

-

Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models | The Journal of Physical Chemistry C - ACS Publications. (URL: [Link])

-

Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC - NIH. (URL: [Link])

-

Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC. (URL: [Link])

-

Jablonski diagram explaining the phenomena of photoluminescence. - ResearchGate. (URL: [Link])

-

Insights into the Electronic Properties of Coumarins: A Comparative Study - Regular Article. (URL: [Link])

-

Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives | ACS Omega. (URL: [Link])

-

Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. (URL: [Link])

-

Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC. (URL: [Link])

-

Coumarin-Based Profluorescent and Fluorescent Substrates - Encyclopedia.pub. (URL: [Link])

-

Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - RSC Publishing. (URL: [Link])

-

(PDF) Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - ResearchGate. (URL: [Link])

-

(a) A schematic Jablonski diagram representing the Type I and Type II photosensitization reactions - ResearchGate. (URL: [Link])

-

The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - MDPI. (URL: [Link])

-

Synthesis, Characterization, and Dual Functional Properties of Coumarin-Based Hybrids for Biological and Optical Applications - PMC. (URL: [Link])

-

What is the Jablonski Diagram? - HORIBA. (URL: [Link])

-

Jablonski diagram - Wikipedia. (URL: [Link])

Sources

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamscience.com [benthamscience.com]

- 10. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. horiba.com [horiba.com]

- 15. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Coumarin-Based Profluorescent and Fluorescent Substrates | Encyclopedia MDPI [encyclopedia.pub]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.aip.org [pubs.aip.org]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. mdpi.com [mdpi.com]

- 28. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]

- 30. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Profiling of Hydroxycoumarins: A Technical Guide to Antioxidant Efficacy

Executive Summary

Hydroxycoumarins represent a privileged scaffold in medicinal chemistry, exhibiting tunable antioxidant profiles governed by the number and position of hydroxyl moieties. Unlike simple radical scavengers, these compounds often exhibit a dual mechanism of action: direct radical quenching via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), and indirect upregulation of endogenous defense systems via the Nrf2-Keap1 pathway.

This guide provides a rigorous technical framework for investigating these properties. It moves beyond basic screening, offering a validated workflow for structural optimization, in vitro assay selection, and biological validation.

Part 1: Chemical Basis of Efficacy (SAR & Mechanism)

The antioxidant potency of hydroxycoumarins is not binary but a continuum defined by their Structure-Activity Relationship (SAR). The core coumarin (2H-chromen-2-one) ring is pharmacologically inert regarding antioxidant activity; efficacy is driven by specific substitutions.

The Critical Pharmacophores

-

The Catechol Moiety (Ortho-Dihydroxy): Compounds like Esculetin (6,7-dihydroxycoumarin) and Fraxetin exhibit superior activity compared to monophenolic analogues (e.g., Umbelliferone). The ortho-hydroxyl configuration allows for the formation of a stable quinone structure following radical donation, significantly lowering the bond dissociation enthalpy (BDE) of the O-H bond.

-

C4-Hydroxyl Group: In 4-hydroxycoumarins, the enolic hydroxyl group allows for delocalization of the radical electron across the lactone ring, facilitating HAT mechanisms.

-

Electron-Donating Groups (EDGs): Methoxy or alkyl substitutions at C6 or C8 can stabilize the phenoxyl radical via hyperconjugation, enhancing scavenging capacity.

Mechanism of Action: HAT vs. SET

The solvent system and pH dictate the dominant mechanism.

-

HAT (Hydrogen Atom Transfer): Dominant in non-polar solvents.[1][2] The coumarin donates a hydrogen atom (

). -

SET (Single Electron Transfer): Dominant in polar/basic media. The coumarin donates an electron (

).

Visualization: SAR & Mechanistic Logic

Caption: Structural determinants of antioxidant efficacy in hydroxycoumarins, mapping substitution patterns to dominant reaction mechanisms.

Part 2: In Vitro Assay Framework (Protocols)

To establish a robust antioxidant profile, a multi-assay approach is required to cover different radical types and mechanisms.

Radical Scavenging: The DPPH Assay

Why: Evaluates the HAT/SET capability in organic media, mimicking hydrophobic biological compartments.

Protocol:

-

Reagent Prep: Dissolve 2.4 mg DPPH (2,2-diphenyl-1-picrylhydrazyl) in 100 mL methanol (HPLC grade) to achieve ~60 µM concentration. Store in amber glass at 4°C.

-

Sample Prep: Prepare serial dilutions of the hydroxycoumarin (e.g., 10–200 µM) in methanol.

-

Reaction: In a 96-well plate, mix 20 µL sample + 180 µL DPPH solution.

-

Incubation: 30 minutes in the dark at room temperature (25°C).

-

Measurement: Read Absorbance (

) at 517 nm . -

Calculation:

. -

Validation: Use Trolox as a positive control. Valid

for Trolox should be ~10–15 µM under these conditions.

Reducing Power: The FRAP Assay

Why: Strictly measures SET capability (reduction of Fe³⁺ to Fe²⁺), independent of radical steric hindrance.

Protocol:

-

Buffer Prep (Acetate): 300 mM Acetate buffer, pH 3.6.

-

TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

Iron Solution: 20 mM FeCl₃·6H₂O in dH₂O.

-

Working Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Prepare fresh and warm to 37°C.

-

Reaction: Mix 10 µL sample + 290 µL Working Reagent.

-

Incubation: 10 minutes at 37°C.

-

Measurement: Read Absorbance at 593 nm .

-

Output: Express results as Trolox Equivalents (TE) or Fe²⁺ equivalents using a standard curve (FeSO₄).

Metal Chelation (Ferrozine Method)

Why: Hydroxycoumarins (especially 4-hydroxy and catechol types) can prevent Fenton chemistry by chelating transition metals.

Protocol:

-

Reaction: Mix 100 µL sample + 20 µL FeCl₂ (2 mM).

-

Initiation: Add 40 µL Ferrozine (5 mM). Shake vigorously.

-

Incubation: 10 minutes at room temperature.

-

Measurement: Read Absorbance at 562 nm . A decrease in absorbance indicates chelation (competition with Ferrozine).

Part 3: Biological Validation (The Nrf2 Pathway)

While in vitro assays measure chemical potential, biological efficacy depends on the activation of the Keap1-Nrf2-ARE pathway. Hydroxycoumarins like Esculetin are electrophilic enough to modify cysteine residues on Keap1, preventing Nrf2 ubiquitination.

Cell-Based Protocol (ROS Scavenging)

-

Cell Line: HepG2 or HaCaT (keratinocytes).

-

Stressor: t-BHP (tert-butyl hydroperoxide) or H₂O₂.

-

Probe: DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).

-

Workflow:

-

Pre-treat cells with Coumarin (1–50 µM) for 24h.

-

Wash with PBS.

-

Incubate with DCFH-DA (10 µM) for 30 min.

-

Expose to t-BHP (100 µM) for 1-2h.

-

Measure Fluorescence (Ex/Em: 485/535 nm).

-

Visualization: Nrf2 Activation Pathway[3][4][5][6]

Caption: Mechanism of Nrf2 activation by hydroxycoumarins. Electrophilic attack on Keap1 prevents Nrf2 degradation, triggering antioxidant gene expression.

Part 4: Data Presentation & Comparative Analysis

When reporting data, avoid isolated IC50 values. Present them alongside standard reference compounds.

Table 1: Comparative Antioxidant Profile (Representative Data)

| Compound | Structure | DPPH IC50 (µM) | Mechanism Note |

| Esculetin | 6,7-Dihydroxy | 12.5 ± 0.5 | High HAT activity due to catechol stability. |

| Fraxetin | 7,8-Dihydroxy-6-methoxy | 14.2 ± 0.8 | Methoxy group aids electron donation (SET). |

| Umbelliferone | 7-Hydroxy | > 200 | Lacks radical stability; poor scavenger. |

| 4-Hydroxycoumarin | 4-Hydroxy | 85.0 ± 2.1 | Moderate activity; susceptible to steric hindrance. |

| Trolox (Std) | Vitamin E analog | 13.0 ± 0.4 | Reference standard. |

Note: Values are representative approximations based on methanolic DPPH assays. Lower IC50 indicates higher potency.

References

-

Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins. PubMed. Available at: [Link]

-

Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

-

Antioxidant Activity of Coumarins and Their Metal Complexes. MDPI Pharmaceuticals. Available at: [Link]

-

Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway. Frontiers in Pharmacology. Available at: [Link]

-

Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway. Oxidative Medicine and Cellular Longevity. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Coumarin-Based Fluorophores in Cellular Imaging

Coumarin and its derivatives represent a cornerstone in the development of fluorescent probes for biological imaging.[1] These heterocyclic compounds are prized for their robust photophysical properties, including strong fluorescence, high quantum yields, and a sensitivity to their microenvironment that can be harnessed to report on cellular parameters such as pH and viscosity.[1][2] Their relatively compact size minimizes potential steric hindrance and disruption of biological processes, making them excellent candidates for live-cell imaging.[1] The core coumarin scaffold can be readily functionalized with various substituents to tune its spectral properties and to direct its localization to specific subcellular compartments like the mitochondria, lysosomes, or the endoplasmic reticulum.[1][3]

This guide focuses on the application of a specific coumarin derivative, 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one , in fluorescence microscopy. While specific photophysical data for this compound is not extensively documented in publicly available literature, we can infer its properties and develop robust protocols based on the well-characterized behavior of structurally similar 4-hydroxy and 7-methoxy coumarin derivatives.[2][4] The presence of the electron-donating methoxy group at the 7-position is expected to contribute to its fluorescence, a common feature in many coumarin-based dyes.[2][5]

Predicted Photophysical Properties of 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one

The photophysical characteristics of coumarin derivatives are highly influenced by their substitution pattern and the surrounding solvent environment. Based on data from analogous compounds, we can predict the following properties for 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one. It is crucial to note that these values are estimations and should be experimentally determined for optimal performance.

| Parameter | Predicted Value/Range | Rationale and Key Considerations |

| Excitation Maximum (λex) | ~350 - 380 nm | 7-alkoxy coumarins typically exhibit excitation maxima in the near-UV to violet range. The exact maximum will be solvent-dependent. |

| Emission Maximum (λem) | ~440 - 480 nm (Blue-Green) | A significant Stokes shift is characteristic of many coumarin dyes, leading to emission in the blue to green region of the visible spectrum. |

| Quantum Yield (ΦF) | Moderate to High | The 7-methoxy group generally enhances the quantum yield of the coumarin core. However, the presence of the 6-chloro group (an electron-withdrawing group) may slightly quench the fluorescence. |

| Photostability | Good | Coumarin derivatives are known for their relatively good photostability compared to other classes of organic fluorophores, though this can vary. |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited aqueous solubility. | Stock solutions should be prepared in a suitable organic solvent like DMSO. |

Principle of Fluorescence

The fluorescence of 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, like other fluorophores, is governed by the principles of electronic excitation and relaxation, often visualized using a Jablonski diagram.

Figure 1: A simplified Jablonski diagram illustrating the process of fluorescence.

Experimental Workflow for Fluorescence Microscopy

The successful application of 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one in fluorescence microscopy involves a series of well-defined steps, from initial cell preparation to final image analysis.

Figure 2: General experimental workflow for fluorescence microscopy using a cell-permeable dye.

Detailed Protocol for Live-Cell Staining and Imaging

This protocol provides a general framework for staining live cells with 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one. Optimization of probe concentration and incubation time is recommended for each cell type and experimental setup.

Materials:

-

6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium

-

Live-cell imaging medium

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set for near-UV excitation and blue/green emission)

Protocol:

-

Prepare a Stock Solution:

-

Dissolve 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one in high-quality, anhydrous DMSO to a final concentration of 1-10 mM.

-

Rationale: DMSO is a common solvent for organic fluorophores and aids in their solubilization and cell permeability.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

Seed cells on a suitable imaging vessel (e.g., glass-bottom dish or coverslips) and culture until they reach the desired confluency.

-

Rationale: Ensure cells are healthy and in the logarithmic growth phase for optimal staining and viability.

-

-

Prepare the Staining Solution:

-

On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete cell culture medium or live-cell imaging medium to a final working concentration of 1-10 µM.

-

Rationale: The optimal working concentration needs to be determined empirically. Start with a concentration in the lower end of the range and increase if the signal is too weak. High concentrations can lead to cytotoxicity or non-specific staining.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

Rationale: Incubation time is a critical parameter to optimize. Shorter times may result in insufficient staining, while longer times could lead to dye sequestration in organelles or cytotoxicity.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium or PBS.

-

Rationale: Washing steps are essential to remove unbound dye and reduce background fluorescence, thereby improving the signal-to-noise ratio.

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation around 360/40 nm and emission around 460/50 nm).

-

Rationale: Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

-

Protocol for Fixed-Cell Staining

For applications where live-cell dynamics are not required, staining can be performed on fixed cells.

Additional Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

-

Mounting medium

Protocol:

-

Cell Fixation:

-

After cell culture, wash the cells with PBS and fix with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional):

-

If targeting intracellular structures, permeabilize the cells with a permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Rationale: Permeabilization is necessary to allow the dye to cross the cell membrane and access intracellular compartments.

-

-

Staining and Imaging:

-

Proceed with the staining and washing steps as described in the live-cell protocol (steps 4 and 5).

-

After the final wash, mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells as described in step 6 of the live-cell protocol.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | - Incomplete removal of unbound dye- Dye concentration is too high- Autofluorescence from cells or medium | - Increase the number and duration of wash steps.- Titrate the dye concentration to the lowest effective level.- Use a phenol red-free imaging medium.- Acquire an unstained control image to assess autofluorescence. |

| Low Fluorescence Signal | - Dye concentration is too low- Incubation time is too short- Inefficient excitation or emission filter set | - Increase the dye concentration.- Increase the incubation time.- Experimentally determine the optimal excitation and emission wavelengths and use the appropriate filter set. |

| Phototoxicity/Cell Death | - High dye concentration- Prolonged exposure to excitation light | - Reduce the dye concentration.- Minimize the exposure time and excitation light intensity.- Use a live-cell imaging system with environmental control. |

| Photobleaching | - High excitation light intensity- Prolonged imaging sessions | - Reduce the excitation light intensity.- Use a more sensitive camera to decrease exposure times.- Use an anti-fade mounting medium for fixed cells. |

References

-

Tsien, R. Y. (1998). The Green Fluorescent Protein. Annual Review of Biochemistry, 67, 509-544. Available at: [Link]

-

Giepmans, B. N. G., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The Fluorescent Toolbox for Assessing Protein Location and Function. Science, 312(5771), 217-224. Available at: [Link]

-

Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. (2025, August 7). ResearchGate. Available at: [Link]

-

6-Methoxy-4-methyl-2H-chromen-2-one. (n.d.). PMC. Available at: [Link]

-

Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. (2010, November 30). Sciforum. Available at: [Link]

-

6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one. (n.d.). PubChem. Available at: [Link]

-

6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one. (n.d.). PMC. Available at: [Link]

-

A new class of small molecular fluorophores, 3-Alkyl-6-Methoxy-7-Hydroxy-Chromone (AMHC), for biological imaging. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one. (n.d.). PubChem. Available at: [Link]

-

Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 2. Luminescent Additives That Increase the Chemiluminescence Quantum Yield. (2022, May 10). Acta Naturae. Available at: [Link]

-

Image-Based Annotation of Chemogenomic Libraries for Phenotypic Screening. (2022, February 21). MDPI. Available at: [Link]

-

7-Hydroxy-6-methoxy-2H-chromen-2-one. (n.d.). PMC. Available at: [Link]

-

6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. (2023, July 23). MDPI. Available at: [Link]

-

(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. (2023, June 2). ResearchGate. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | C15H9ClO3 | CID 5398657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 2. Luminescent Additives That Increase the Chemiluminescence Quantum Yield - Romodin - Acta Naturae [actanaturae.ru]

Application Notes and Protocols for 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one as a Potential Fluorescent Sensor for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for investigating the potential of 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one as a fluorescent sensor for metal ion detection. While direct studies on this specific coumarin derivative are not extensively reported, its structural features, including the 4-hydroxycoumarin core, a key moiety for metal chelation, and the influence of chloro and methoxy substituents on its photophysical properties, suggest a strong potential for its application in this field.[1][2][3] This guide outlines the scientific basis for this potential, a proposed synthesis protocol, a detailed experimental workflow for screening its metal ion selectivity and sensitivity, and the underlying principles of its likely sensing mechanism.

Introduction: The Promise of a Tailored Coumarin Scaffold

Coumarin derivatives are a well-established class of fluorophores utilized in a myriad of applications, from laser dyes to biological probes, owing to their high quantum yields and tunable fluorescence.[4] The 4-hydroxycoumarin scaffold is of particular interest in the design of fluorescent chemosensors due to the ability of the 4-hydroxy and 2-carbonyl groups to act as a bidentate chelation site for metal ions.[2] The specific substitutions on the benzenoid ring of the coumarin core play a crucial role in modulating the photophysical properties and the selectivity of the sensor.

The subject of this guide, 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, possesses a unique combination of substituents. The electron-donating 7-methoxy group is expected to enhance the fluorescence quantum yield, while the electron-withdrawing 6-chloro group can further influence the electronic distribution and potentially enhance the sensor's selectivity towards certain metal ions.[5] This guide provides the foundational knowledge and experimental protocols to explore and validate the utility of this promising, yet under-explored, molecule as a fluorescent metal ion sensor.

Proposed Synthesis: The Pechmann Condensation

The synthesis of 4-hydroxycoumarin derivatives is most commonly achieved through the Pechmann condensation.[6][7] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, a plausible route would involve the reaction of 4-chloro-3-methoxyphenol with a suitable malonic acid derivative.

Synthesis Protocol

This protocol is a general guideline and may require optimization.

Materials:

-

4-chloro-3-methoxyphenol

-

Diethyl malonate (or a suitable derivative)

-

Concentrated sulfuric acid (or other acidic catalyst like Amberlyst-15)[8]

-

Ethanol

-

Appropriate glassware for organic synthesis

Procedure:

-

In a round-bottom flask, combine 4-chloro-3-methoxyphenol and a slight excess of diethyl malonate.

-